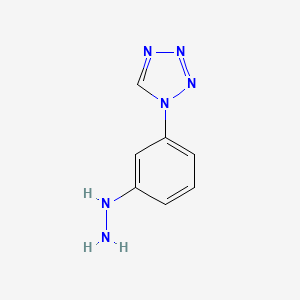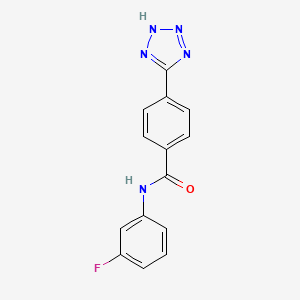
N-(3-fluorophenyl)-4-(2H-tetrazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluorophenyl)-4-(2H-tetrazol-5-yl)benzamide: is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-4-(2H-tetrazol-5-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile under acidic or basic conditions.
Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.
Formation of the Benzamide Core: The final step involves the coupling of the tetrazole and fluorophenyl intermediates with a benzoyl chloride derivative under basic conditions to form the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-4-(2H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the tetrazole ring or the benzamide core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-(3-fluorophenyl)-4-(2H-tetrazol-5-yl)benzamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-4-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-4-(2H-tetrazol-5-yl)benzamide
- N-(3-bromophenyl)-4-(2H-tetrazol-5-yl)benzamide
- N-(3-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide
Uniqueness
N-(3-fluorophenyl)-4-(2H-tetrazol-5-yl)benzamide stands out due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. Fluorine atoms are known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, making this compound particularly valuable in medicinal chemistry.
Properties
CAS No. |
651769-54-9 |
|---|---|
Molecular Formula |
C14H10FN5O |
Molecular Weight |
283.26 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-4-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C14H10FN5O/c15-11-2-1-3-12(8-11)16-14(21)10-6-4-9(5-7-10)13-17-19-20-18-13/h1-8H,(H,16,21)(H,17,18,19,20) |
InChI Key |
VYNHUCBDRBZADR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC=C(C=C2)C3=NNN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, N,N'-[[2,5-bis(acetylamino)-1,4-phenylene]di-2,1-ethanediyl]bis-](/img/structure/B15158923.png)
![Butanoic acid, 4-[[2-oxo-1-(phenylhydrazono)propyl]amino]-](/img/structure/B15158929.png)
![[4-(Methanesulfinyl)phenyl]acetaldehyde](/img/structure/B15158934.png)
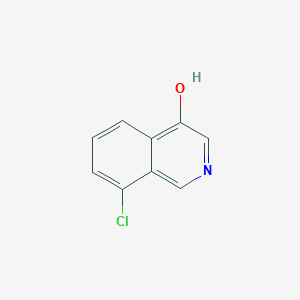
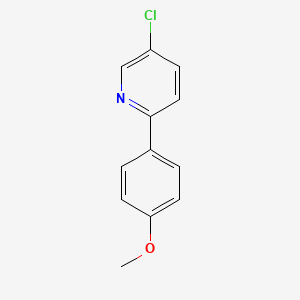
![(2S)-2-[hydroxy(diphenyl)methyl]pyrrolidine-1-sulfonic acid](/img/structure/B15158955.png)
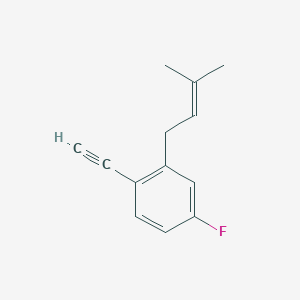
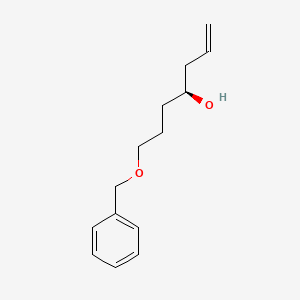
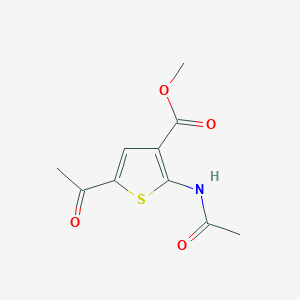
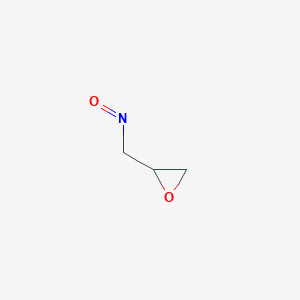
![2,2'-({4-[(3H-Pyrrolo[3,2-f]quinolin-9-yl)amino]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B15159011.png)
![3,5-Bis[3,5-bis(octyloxy)benzamido]-4-methylbenzoic acid](/img/structure/B15159014.png)
![3-Methoxy-7-(1-methoxyethyl)-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B15159018.png)
